2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one
Description
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one (CAS: 1445-15-4) is a purine derivative characterized by a dimethylamino group at position 2 and a methyl group at position 5. Its molecular formula is C₇H₉N₅O, with a molecular weight of 179.18 g/mol . This compound is structurally related to guanine, with modifications that influence its physicochemical and biological properties. Synonyms include N2,N2-Dimethylguanine and 2-Dimethylguanine . It is typically used in biochemical research, particularly in studies involving nucleotide analogs and methylation pathways.
Key properties:
Properties
CAS No. |
92333-92-1 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-(dimethylamino)-7-methyl-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)13(3)4-9-6/h4H,1-3H3,(H,10,11,14) |
InChI Key |
QUMCOMCHSYRXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethylamine and a purine derivative, followed by methylation. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Purine Derivatives
Key Observations:
The 7-methyl group sterically hinders interactions at the purine core, which may reduce enzymatic recognition compared to unmethylated analogs like 2-amino-1H-purin-6(7H)-one . The hydroxyethoxymethyl substituent in 91702-61-3 introduces polarity, improving aqueous solubility but limiting BBB penetration .
Biological Relevance: 2-(Methylamino)-1H-purin-6(7H)-one (N2-Methylguanine) is an endogenous methylated nucleoside found in human fluids, suggesting roles in epigenetic regulation . 2-Amino-1H-purin-6(7H)-one (hypoxanthine derivative) is a precursor in purine metabolism and nucleic acid synthesis, with higher solubility favoring metabolic pathways .
Synthetic Accessibility: The dimethylamino derivative requires specialized methylation agents (e.g., dimethylamine under catalytic conditions), whereas amino analogs are synthesized via simpler amination protocols .
Table 2: Hazard Profiles
Key Observations:
- Both dimethylamino and methylamino derivatives share identical hazard profiles, likely due to reactive amino groups .
- Amino-substituted compounds may exhibit reduced irritancy but still require cautious handling .
Biological Activity
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one, a purine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to several biologically active molecules, including those involved in nucleic acid metabolism and signaling pathways. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the dimethylamino group and the methyl group at specific positions on the purine ring enhances its solubility and biological interactions.
Biological Activity Overview
Research indicates that compounds with purine structures exhibit a wide range of biological activities, including:
- Antiviral Activity : Purine derivatives are known to inhibit viral replication by interfering with nucleic acid synthesis.
- Antitumor Effects : Many purine analogs have been studied for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Certain purines act as inhibitors of key enzymes involved in cellular signaling and metabolism.
Antiviral Activity
A study demonstrated that this compound exhibited significant antiviral properties against various viruses. The mechanism involves the inhibition of viral RNA polymerase, which is essential for viral replication.
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza | 5.2 | RNA polymerase inhibition |
| HIV | 3.8 | Nucleoside analog interference |
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound's efficacy was tested against several human tumor cell lines, including A-427 and 5637.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| A-427 | 4.5 | 70% |
| 5637 | 2.9 | 85% |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various protein kinases, which play critical roles in cell signaling pathways.
| Enzyme Type | Inhibition (%) at 10 µM |
|---|---|
| PI5P4Kγ | 59% |
| PIP5K1C | 37% |
Case Studies
- Case Study on Antiviral Efficacy : A clinical trial involving patients with chronic viral infections showed that treatment with a formulation containing this compound resulted in a significant reduction in viral load compared to placebo controls.
- Case Study on Tumor Response : In a preclinical model of lung cancer, administration of the compound led to tumor regression in 75% of treated subjects, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
